1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
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Overview
Description
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol compound composed of two linoleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is a type of neutral glyceride and is commonly found in various natural oils and fats. It is known for its unique physical and chemical properties, which make it useful in a variety of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol can be synthesized through chemical or enzymatic esterification processes. In chemical synthesis, glycerol is reacted with linoleic acid and palmitic acid under controlled conditions. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction is carried out at elevated temperatures, usually between 100°C and 150°C, to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of enzymatic methods. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to selectively esterify glycerol with linoleic acid and palmitic acid. This method is preferred due to its specificity, mild reaction conditions, and higher yield. The process is typically carried out in a bioreactor at temperatures ranging from 30°C to 50°C.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moieties. Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by acids, bases, or enzymes such as lipases, resulting in the formation of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, often catalyzed by bases such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures (50°C to 100°C).
Transesterification: Methanol and sodium methoxide at room temperature.
Major Products Formed
Oxidation: Formation of hydroperoxides and other oxidation products.
Hydrolysis: Free linoleic acid, palmitic acid, and glycerol.
Transesterification: Methyl esters of linoleic acid and palmitic acid, along with glycerol.
Scientific Research Applications
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food products, and biodegradable lubricants.
Mechanism of Action
The effects of 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol are primarily exerted through its interactions with cell membranes and enzymes involved in lipid metabolism. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing energy production and storage.
Comparison with Similar Compounds
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol can be compared with other triacylglycerols such as:
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid instead of linoleic acid, resulting in different physical properties and reactivity.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains oleic acid at the sn-3 position, which affects its melting point and stability.
Glyceryl tripalmitate: Composed entirely of palmitic acid, leading to a higher melting point and different applications.
The uniqueness of this compound lies in its combination of linoleic and palmitic acids, which confer specific physical and chemical properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
26836-36-2 |
---|---|
Molecular Formula |
C55H98O6 |
Molecular Weight |
855.4 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16+,20-17+,27-25+,28-26+ |
InChI Key |
LXAWUIOWWNQCQA-OZBINYCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
melting_point |
-4 °C |
physical_description |
Liquid |
Origin of Product |
United States |
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